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molecular formula C10H11ClO B057468 4-(4-Chlorophenyl)butan-2-one CAS No. 3506-75-0

4-(4-Chlorophenyl)butan-2-one

Cat. No. B057468
M. Wt: 182.64 g/mol
InChI Key: NHWRHEOCEWDYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09272990B2

Procedure details

4-Chlorobenzylideneacetone (1 g, 5.5 mmol) was dissolved in EtOAc (10 mL) then platinum(IV) oxide (catalytic amount) was added. The mixture was purged with N2 (g) then H2 (g) then stirred under H2 atmosphere for 2 hours. The mixture was purged with N2 (g) then filtered to remove the catalyst. The crude material was purified on silica gel to yield the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1>CCOC(C)=O.[Pt](=O)=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][CH2:7][C:8](=[O:10])[CH3:9])=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(C=CC(C)=O)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Stirring
Type
CUSTOM
Details
H2 (g) then stirred under H2 atmosphere for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purged with N2 (g)
CUSTOM
Type
CUSTOM
Details
The mixture was purged with N2 (g)
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
The crude material was purified on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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